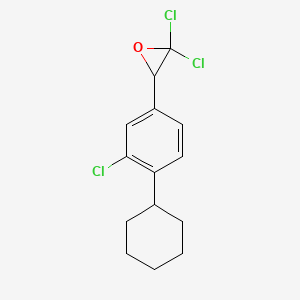
2,2-Dichloro-3-(3-chloro-4-cyclohexylphenyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloro-3-(3-chloro-4-cyclohexylphenyl)oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is notable for its unique structure, which includes multiple chlorine atoms and a cyclohexylphenyl group.
Vorbereitungsmethoden
The synthesis of 2,2-Dichloro-3-(3-chloro-4-cyclohexylphenyl)oxirane typically involves the reaction of a suitable precursor with a chlorinating agent. One common method is the epoxidation of 2,2-dichloro-3-(3-chloro-4-cyclohexylphenyl)propene using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. Industrial production methods may involve the use of more scalable and cost-effective reagents and processes, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
2,2-Dichloro-3-(3-chloro-4-cyclohexylphenyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,2-Dichloro-3-(3-chloro-4-cyclohexylphenyl)oxirane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 2,2-Dichloro-3-(3-chloro-4-cyclohexylphenyl)oxirane involves its interaction with molecular targets, such as enzymes and receptors. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The specific pathways involved depend on the context of its use and the target molecules.
Vergleich Mit ähnlichen Verbindungen
2,2-Dichloro-3-(3-chloro-4-cyclohexylphenyl)oxirane can be compared with other epoxides and chlorinated organic compounds. Similar compounds include:
2,2-Dichloro-3-(3-chlorophenyl)oxirane: Lacks the cyclohexyl group, leading to different chemical and biological properties.
3-(3-Chloro-4-cyclohexylphenyl)oxirane: Lacks the 2,2-dichloro substitution, affecting its reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
61299-51-2 |
|---|---|
Molekularformel |
C14H15Cl3O |
Molekulargewicht |
305.6 g/mol |
IUPAC-Name |
2,2-dichloro-3-(3-chloro-4-cyclohexylphenyl)oxirane |
InChI |
InChI=1S/C14H15Cl3O/c15-12-8-10(13-14(16,17)18-13)6-7-11(12)9-4-2-1-3-5-9/h6-9,13H,1-5H2 |
InChI-Schlüssel |
UHMPMRUMDDURPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=C(C=C(C=C2)C3C(O3)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


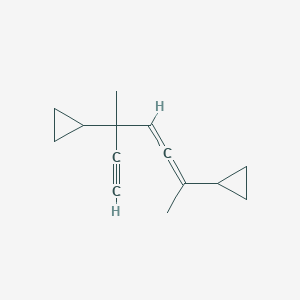
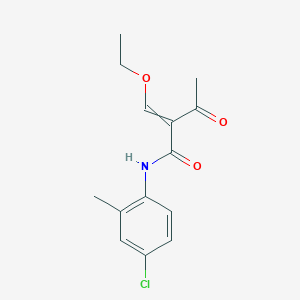
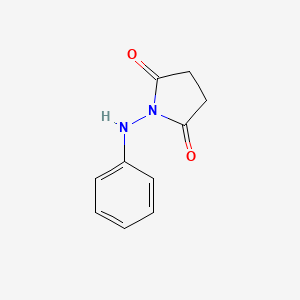

![2-[(4-Hydroxyphenyl)methylidene]cycloheptan-1-one](/img/structure/B14589615.png)
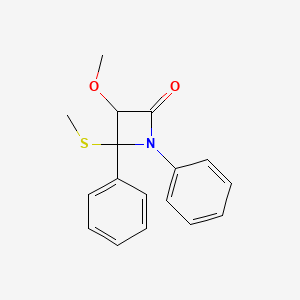
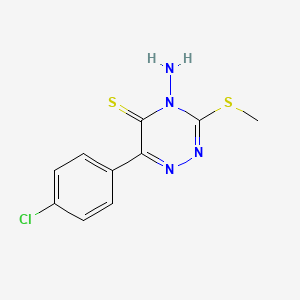

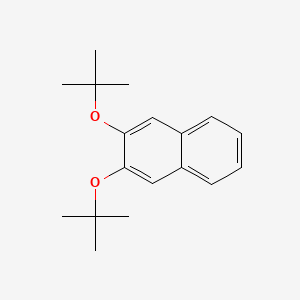
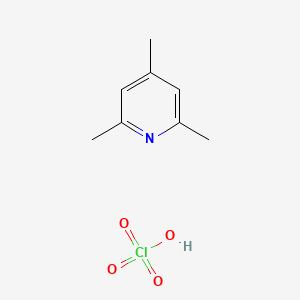
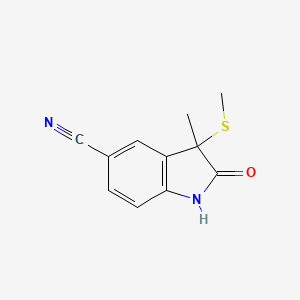
![3-[Ethenyl(methyl)(4-methylphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14589663.png)
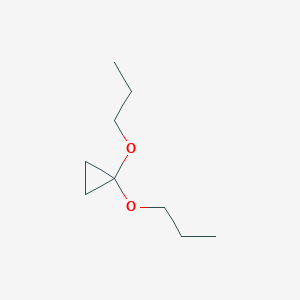
![N-[5-(Hydroxymethyl)-4-methyl-3-oxo-3,4-dihydropyrazin-2-yl]urea](/img/structure/B14589680.png)
